![molecular formula C19H19N5O3S B475859 4-({[(4-氨基-5-苯基-4H-1,2,4-三唑-3-基)硫代]乙酰基}氨基)苯甲酸乙酯 CAS No. 665017-43-6](/img/structure/B475859.png)

4-({[(4-氨基-5-苯基-4H-1,2,4-三唑-3-基)硫代]乙酰基}氨基)苯甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

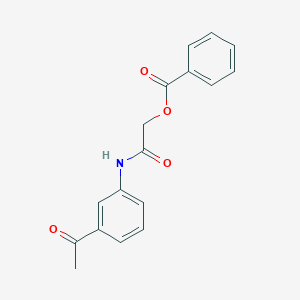

“Ethyl 4-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate” is a complex organic compound. It contains a 1,2,4-triazole ring, which is a five-membered ring structure containing three nitrogen atoms . This class of compounds is known for their diverse biological activities .

Synthesis Analysis

The synthesis of similar triazole derivatives often involves cyclization reactions . For instance, the basic nucleus 4-amino-5-phenyl-1-4H-1,2,4-triazole-3-thiol was prepared by cyclization of a potassium salt with hydrazine hydrate . The compound was then subjected to addition reactions with different aldehydes to synthesize Schiff bases, which were further cyclized by treating with thioglycolic acid .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups including an ethyl ester, an acetyl amino group, a sulfanyl group, and a 1,2,4-triazole ring. The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms .

Chemical Reactions Analysis

Triazole derivatives can undergo a variety of chemical reactions. For instance, they can be synthesized by the acylation of thiosemicarbazide or 4-phenyl-3-thiosemicarbazide with methoxybenzoyl chlorides and further cyclization of the obtained acylderivatives .

科学研究应用

抗菌活性

1,2,4-三唑部分以其抗菌特性而闻名 . 化合物中存在4,5-二取代的4H-1,2,4-三唑-3-硫醇基团与抗菌活性有关。这表明我们的化合物可以被合成并测试其对各种细菌和真菌菌株的功效,可能导致治疗传染病的新疗法。

抗癌研究

据报道,具有1,2,4-三唑结构的化合物具有抗癌活性 . 该化合物可以作为一种化学治疗剂进行探索,研究重点在于其对癌细胞系的细胞毒性作用及其抑制肿瘤生长的作用机制。

抗氧化特性

三唑衍生物也因其抗氧化活性而闻名 . 可以研究该化合物清除自由基的能力,这对于开发治疗氧化应激相关疾病的疗法很有价值。

抗惊厥作用

1,2,4-三唑环系统与抗惊厥作用有关 . 研究可以针对该化合物的衍生物的合成,并评估其作为抗惊厥药物的潜力。

缓蚀作用

相关化合物4-氨基-5-苯基-4H-1,2,4-三唑-3-硫醇已显示出作为缓蚀剂的有效性 . 该化合物可应用于材料科学领域,以保护金属免受腐蚀,特别是在酸性环境中。

抗病毒应用

一些1,2,4-三唑衍生物已显示出显著的抗病毒活性 . 这表明该化合物可以被合成并测试其抑制病毒复制的能力,有助于开发新的抗病毒药物。

作用机制

Target of Action

Similar 1,2,4-triazole derivatives have been reported to exhibit promising anticancer activity . They are believed to interact with the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .

Mode of Action

It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . The compound has weak inter- and intramolecular C–H…N-type hydrogen bonds and a π–π interaction between triazole and phenyl rings .

Biochemical Pathways

It’s known that 1,2,4-triazole derivatives can interact with various biochemical pathways due to their ability to form hydrogen bonds with different targets .

Pharmacokinetics

The ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of their pharmacokinetics .

Result of Action

Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines .

Action Environment

It’s known that the chemical properties of a compound, such as its structure, melting point, boiling point, density, molecular formula, molecular weight, and physical properties, can influence its action in different environments .

未来方向

Future research could explore the potential of this compound and similar triazole derivatives in various applications. For instance, they could be investigated for their potential as corrosion inhibitors , or their potential in the development of new antibacterial agents to deal with the escalating problems of microbial resistance .

生化分析

Biochemical Properties

1,2,4-triazole derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . These interactions often involve the formation of hydrogen bonds and π–π interactions , which can influence the function of these biomolecules and alter biochemical reactions .

Cellular Effects

Related 1,2,4-triazole derivatives have been reported to exhibit antimicrobial activities, affecting various cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

ethyl 4-[[2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O3S/c1-2-27-18(26)14-8-10-15(11-9-14)21-16(25)12-28-19-23-22-17(24(19)20)13-6-4-3-5-7-13/h3-11H,2,12,20H2,1H3,(H,21,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRDISYACXFARBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chloro-2-methylphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B475815.png)

![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B475830.png)

![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B475854.png)

![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B475858.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B475863.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B475864.png)

![2-({5-[(6-Methyl-2-pyridinyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzonitrile](/img/structure/B475906.png)

![N-(2-bromo-4,5-dimethylphenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide](/img/structure/B475918.png)

![2-[(2-hydroxyethyl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B475921.png)

![[2-(4-Acetylanilino)-2-oxoethyl] 2-chlorobenzoate](/img/structure/B475987.png)